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Compound of Interest

Compound Name: 2-Phenylbutyryl chloride

Cat. No.: B042943

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth overview of the spectroscopic data for 2-Phenylbutyryl
chloride (CAS: 36854-57-6), a chemical intermediate used in the synthesis of various organic
compounds. The unambiguous structural confirmation of such reagents is critical for ensuring
the desired outcome of chemical reactions and the purity of final products. This document
outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)
data for 2-Phenylbutyryl chloride, presents detailed experimental protocols for these
analytical techniques, and illustrates the general workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for 2-Phenylbutyryl chloride,

facilitating its identification and characterization.

Table 1: *H and 3C NMR Spectral Data
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Nucleus Chemical Shift (8) ppm Assignment
1H NMR ~7.3 (M) Aromatic protons (CeHs)
~3.8 (1) Methine proton (-CH(Ph)COCI)
~2.0 (m) Methylene protons (-CH2CH?3)
~0.9 (t) Methyl protons (-CH2CHs)
13C NMR ~174 Carbonyl carbon (-COCI)
138 Quaternary aromatic carbon
(C-Ar)
~129, ~128, ~127 Aromatic carbons (CH-Ar)
60 Methine carbon (-
CH(Ph)COCI)
~27 Methylene carbon (-CH2CHs)
~12 Methyl carbon (-CH2CHs)

Note: NMR data is compiled

from typical values for the

constituent functional groups

and may vary slightly based on

solvent and instrument

parameters.[1]

Table 2: Infrared (IR) Spectroscopy Data
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Vibrational Mode

Frequency (cm™1) Intensity _

Assignment
~1800-1780 Strong C=0 stretch (acid chloride)
~3100-3000 Medium C-H stretch (aromatic)
~3000-2850 Medium C-H stretch (aliphatic)
~1600, ~1495, ~1450 Medium-Weak C=C stretch (aromatic ring)
~700-800 Strong C-Cl stretch
~700, ~750 Strong C-H bend (out-of-plane,

monosubstituted benzene)

Source: Data compiled from
the NIST Chemistry WebBook
and PubChem.[1][2]

Table 3: Mass Spectrometry (MS) Data

m/z Relative Intensity Proposed Fragment lon
[M]*, Molecular ion (presence
182/184 Low ]
of 3°Cl and 3’Cl isotopes)
119 High [CeHsCH(C2Hs)]*
91 High (often base peak) [C7H7]*, Tropylium ion

Source: Data compiled from
the NIST Mass Spectrometry
Data Center.[1][3]

Experimental Protocols

Detailed and consistent experimental procedures are crucial for obtaining high-quality,

reproducible spectroscopic data. The following are generalized protocols adaptable for the

analysis of 2-Phenylbutyryl chloride.
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2.1 Nuclear Magnetic Resonance (NMR) Spectroscopy

e H NMR Spectroscopy Protocol:

o Sample Preparation: Dissolve approximately 5-10 mg of purified 2-Phenylbutyryl
chloride in ~0.6 mL of deuterated chloroform (CDCls). Add a small amount of
tetramethylsilane (TMS) as an internal standard (0O ppm).

o Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.

o Acquisition Parameters:

Pulse Program: Standard single-pulse sequence.

Number of Scans: 16-32 scans for a sufficient signal-to-noise ratio.

Relaxation Delay: 1-2 seconds.

Spectral Width: -2 to 12 ppm.

e 13C NMR Spectroscopy Protocol:

o Sample Preparation: Use the same sample prepared for tH NMR, ensuring a sufficient
concentration (~20-50 mg in 0.6 mL CDCIs).

o Instrumentation: A 100 MHz (or corresponding frequency for the *H NMR) spectrometer.

o Acquisition Parameters:

Pulse Program: Proton-decoupled pulse sequence (e.g., zgpg30).

Number of Scans: 1024 or more scans may be necessary to achieve a good signal-to-
noise ratio.

Relaxation Delay: 2-5 seconds.

Spectral Width: 0 to 200 ppm.

2.2 Infrared (IR) Spectroscopy
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e Attenuated Total Reflectance (ATR)-IR Spectroscopy Protocol:

o Sample Preparation: Apply a small drop of neat liquid 2-Phenylbutyryl chloride directly
onto the ATR crystal (e.g., diamond or germanium).

o Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR
accessory.

o Acquisition Parameters:
» Spectral Range: 4000-400 cm™1,
» Resolution: 4 cm~.
» Number of Scans: Average 16-32 scans for the sample and the background.

o Data Processing: Collect a background spectrum of the clean, empty ATR crystal before
analyzing the sample. The final spectrum is presented in terms of absorbance or
transmittance.

2.3 Mass Spectrometry (MS)
o Electron lonization (El) Mass Spectrometry Protocol (via GC-MS):

o Sample Preparation: Prepare a dilute solution of 2-Phenylbutyryl chloride (e.g., 1
mg/mL) in a volatile organic solvent such as dichloromethane or hexane.

o Instrumentation: A Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with an
El source.

o GC Parameters:
» |njector Temperature: 250 °C.
= Column: A non-polar capillary column (e.g., DB-5ms).

= Oven Program: Start at a low temperature (e.g., 50 °C), hold for 1-2 minutes, then ramp
at 10-20 °C/min to a final temperature of 280-300 °C.
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o MS Parameters:
» |onization Energy: 70 eV.
= Source Temperature: 200-250 °C.
» Mass Range: m/z 40-400.

o Data Acquisition: Acquire mass spectra across the chromatographic peak corresponding
to 2-Phenylbutyryl chloride.

Spectroscopic Analysis Workflow

The structural elucidation of a chemical compound is a systematic process. The following
diagram illustrates the logical workflow from sample acquisition to final structure confirmation
using multiple spectroscopic techniques.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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 To cite this document: BenchChem. [A Technical Guide to the Spectroscopic Analysis of 2-
Phenylbutyryl Chloride]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b042943#spectroscopic-data-of-2-phenylbutyryl-
chloride-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

© 2025 BenchChem. All rights reserved. 8/8 Tech Support


https://webbook.nist.gov/cgi/cbook.cgi?ID=C36854576&Units=SI&Mask=3EFF
https://www.benchchem.com/product/b042943#spectroscopic-data-of-2-phenylbutyryl-chloride-nmr-ir-ms
https://www.benchchem.com/product/b042943#spectroscopic-data-of-2-phenylbutyryl-chloride-nmr-ir-ms
https://www.benchchem.com/product/b042943#spectroscopic-data-of-2-phenylbutyryl-chloride-nmr-ir-ms
https://www.benchchem.com/product/b042943#spectroscopic-data-of-2-phenylbutyryl-chloride-nmr-ir-ms
https://www.benchchem.com/contactus?utm_src=support
https://www.benchchem.com/product/b042943?utm_src=pdf-bulk
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b042943?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

